molecular formula C20H18ClNO6 B041308 3-epi-Ochratoxin A CAS No. 189152-21-4

3-epi-Ochratoxin A

Numéro de catalogue: B041308
Numéro CAS: 189152-21-4
Poids moléculaire: 403.8 g/mol
Clé InChI: RWQKHEORZBHNRI-BONVTDFDSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-epi-Ochratoxin A (CAS No. 189152-21-4) is a stereoisomer of Ochratoxin A (OTA), a mycotoxin produced by Aspergillus and Penicillium species. Its molecular formula is C20H18ClNO6 (molecular weight: 403.81 g/mol) . Unlike OTA, which contains a phenylalanine moiety linked to a dihydroisocoumarin group, the "3-epi" designation indicates an epimerization at the C-3 position of the isocoumarin ring. This structural modification alters its physicochemical properties, including solubility, stability, and biological activity .

This compound is primarily used as an analytical reference standard in mycotoxin detection and quantification, particularly in studies investigating OTA metabolism, degradation pathways, and epimerization under varying environmental conditions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-epi-Ochratoxin A typically involves the epimerization of ochratoxin A. This process can be achieved through various chemical reactions that alter the stereochemistry at specific carbon atoms. One common method involves the use of strong bases or acids to induce epimerization. The reaction conditions must be carefully controlled to ensure the desired epimer is obtained without significant degradation of the compound.

Industrial Production Methods: Industrial production of this compound is not widely reported, likely due to its limited commercial applications. the production methods would likely involve large-scale synthesis using the same principles as laboratory-scale synthesis, with additional steps for purification and quality control to ensure the compound meets the required standards for research or industrial use.

Analyse Des Réactions Chimiques

Types of Reactions: 3-epi-Ochratoxin A can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, which can be achieved using various reagents depending on the desired substitution.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperature and pH conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions to prevent unwanted side reactions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or dehydroxylated compounds. Substitution reactions can result in a variety of functionalized derivatives depending on the substituents introduced.

Applications De Recherche Scientifique

Toxicological Research

1. Genotoxicity Studies
Research indicates that 3-epi-OTA may exhibit genotoxic effects similar to those of OTA. Studies have demonstrated that exposure to OTA leads to DNA damage, oxidative stress, and apoptosis in various cell lines, suggesting that 3-epi-OTA could potentially share these harmful characteristics. For instance, a study highlighted the activation of MAPK signaling pathways and the induction of oxidative stress markers following OTA exposure, which may also be relevant for 3-epi-OTA .

2. Carcinogenic Potential
Ochratoxins, including 3-epi-OTA, are classified as potential human carcinogens. The International Agency for Research on Cancer (IARC) has placed OTA in Group 2B due to its association with renal cell carcinoma and other malignancies . Ongoing research aims to clarify the carcinogenic mechanisms of ochratoxins, which may provide insights into the risks posed by 3-epi-OTA.

Food Safety Applications

1. Detection and Quantification
The detection of ochratoxins in food products is critical for public health. Immunoaffinity columns specific for ochratoxins have been developed to enhance the extraction and quantification of these mycotoxins from food matrices . Although specific methodologies for 3-epi-OTA remain underexplored, the techniques used for OTA could be adapted for its detection.

2. Risk Assessment
Risk assessments are crucial in evaluating the safety of food products contaminated with mycotoxins. Studies have characterized the levels of OTA in various food items, providing a framework that could be extended to include 3-epi-OTA. Understanding the exposure levels and potential health risks associated with 3-epi-OTA will aid regulatory agencies in setting safety standards .

Environmental Impact

1. Mycotoxin Contamination
Ochratoxins are prevalent contaminants in agricultural products, particularly grains and coffee. The environmental conditions that favor the growth of ochratoxin-producing fungi also apply to 3-epi-OTA. Understanding these conditions can help mitigate contamination risks in crops .

2. Detoxification Strategies
Recent advances in detoxification methods aim to reduce mycotoxin levels in food products. Strategies include biological degradation using specific microorganisms or enzymes that can potentially target both OTA and its derivatives like 3-epi-OTA . Research into effective detoxification methods is vital for ensuring food safety.

Case Studies

1. Ochratoxin A Exposure and Health Outcomes
A study conducted on occupational exposure to OTA among agricultural workers revealed significant health risks associated with prolonged exposure, including kidney damage and increased cancer risk . While specific data on 3-epi-OTA are scarce, it is reasonable to infer similar health implications due to its structural similarity to OTA.

2. Food Contamination Incidents
There have been documented cases where food products were found contaminated with OTA, leading to recalls and public health advisories. These incidents underline the importance of monitoring not only OTA but also its derivatives like 3-epi-OTA as part of comprehensive food safety programs .

Mécanisme D'action

The mechanism of action of 3-epi-Ochratoxin A involves its interaction with cellular macromolecules, leading to various toxic effects. The compound can bind to proteins, disrupting their normal function and leading to cellular damage. It is known to induce oxidative stress by generating reactive oxygen species, which can damage cellular components such as lipids, proteins, and DNA. Additionally, this compound can interfere with cellular signaling pathways, leading to apoptosis or necrosis. The exact molecular targets and pathways involved are still under investigation, but they likely include key enzymes and receptors involved in cellular metabolism and stress responses.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Related Compounds

Structural Analogues of Ochratoxin A

The Ochratoxin family includes multiple derivatives and epimers. Key compounds are compared below:

Table 1: Structural and Physicochemical Properties of Ochratoxin Derivatives

Compound CAS No. Molecular Formula Molecular Weight (g/mol) Key Structural Feature
Ochratoxin A (OTA) 303-47-9 C20H18ClNO6 403.81 Phenylalanine-dihydroisocoumarin linkage
3-epi-Ochratoxin A 189152-21-4 C20H18ClNO6 403.81 Epimerization at C-3 position
Ochratoxin B (OTB) 4825-77-4 C20H19NO6 369.37 Dechlorinated analog of OTA
3-epi-Ochratoxin B Not Available C20H19NO6 369.37 Epimerized OTB
Ochratoxin C (OTC) 4865-85-4 C22H22ClNO6 431.86 Ethyl ester of OTA
3-epi-Ochratoxin C Not Available C22H22ClNO6 431.86 Epimerized OTC

Analytical Detection and Stability

  • Chromatographic Behavior :
    • This compound exhibits distinct retention times in HPLC compared to OTA, aiding in differentiation during co-analysis .
    • MS/MS fragmentation patterns differ slightly due to epimerization, requiring optimized transitions for quantification .
  • Stability :
    • This compound is less stable in acidic conditions compared to OTA, with epimerization reversibility observed under neutral/basic pH .

Research and Commercial Availability

  • Suppliers : this compound is available as a certified reference material from specialized vendors (e.g., Pribolab) in small packaging (mg to g scales) .
  • Applications : Used in metabolic studies, stability testing, and method validation for OTA detection in food and pharmaceuticals .

Key Research Findings

Epimerization Pathways :

  • This compound forms spontaneously under thermal or UV exposure during food processing, complicating OTA quantification .

Analytical Challenges :

  • Co-elution of OTA and its epimers in traditional HPLC methods necessitates advanced techniques like chiral chromatography or MS/MS for resolution .

Activité Biologique

3-epi-Ochratoxin A (3-epi-OTA) is a metabolite of ochratoxin A (OTA), a mycotoxin primarily produced by species of the genera Aspergillus and Penicillium. OTA has been extensively studied due to its nephrotoxic, carcinogenic, and immunosuppressive properties. While research on 3-epi-OTA is less comprehensive, emerging studies indicate that it may exhibit significant biological activities that warrant further investigation.

Chemical Structure and Properties

3-epi-OTA is structurally similar to OTA, differing primarily in the stereochemistry at the C3 position. This minor alteration can influence its biological activity, toxicity, and interaction with metabolic pathways.

CompoundMolecular FormulaMolecular WeightKey Features
Ochratoxin AC20H18ClO5403.81 g/molNephrotoxic, carcinogenic
This compoundC20H18ClO5403.81 g/molPotentially less toxic than OTA

Toxicity and Metabolism

Research indicates that 3-epi-OTA may have a different toxicity profile compared to OTA. Preliminary studies suggest that 3-epi-OTA exhibits lower nephrotoxic effects than OTA, which is known for causing renal damage in both humans and animals. For example, OTA has been linked to Balkan endemic nephropathy (BEN) and other renal disorders due to its ability to form DNA adducts, leading to genotoxicity and oxidative stress .

In vitro studies have shown that 3-epi-OTA can be metabolized by cytochrome P450 enzymes, similar to OTA. This metabolic pathway may lead to the formation of reactive intermediates that could interact with cellular macromolecules, although the extent of this interaction remains to be fully characterized .

Genotoxicity

The genotoxic potential of 3-epi-OTA has been explored through various assays. While OTA is known for its strong genotoxic effects, studies on 3-epi-OTA indicate it may possess reduced genotoxicity. For instance, in bacterial mutagenicity tests (Ames test), 3-epi-OTA showed lower mutagenic activity compared to OTA . This suggests that while it may still pose some risk, its genotoxic effects are not as pronounced.

Case Study: Exposure and Health Outcomes

A study conducted in regions with high OTA exposure found that individuals with elevated serum levels of OTA exhibited various renal pathologies. However, the specific contribution of 3-epi-OTA to these health outcomes remains unclear. It is hypothesized that while OTA is primarily responsible for the observed effects, metabolites like 3-epi-OTA could play a role in the overall toxicity profile .

Recent Studies

Recent investigations into the degradation of OTA by microbial strains have also provided insights into the biological activity of its metabolites, including 3-epi-OTA. For example, certain bacterial strains have demonstrated the ability to degrade OTA into less toxic metabolites, potentially including 3-epi-OTA. This biodegradation process highlights the importance of understanding how microbial metabolism can influence the toxicity of mycotoxins in contaminated environments .

Summary

The biological activity of this compound presents a complex picture that requires further exploration. Although initial findings suggest it may be less toxic than its parent compound ochratoxin A, its potential health impacts cannot be overlooked. Continued research is essential to fully elucidate the mechanisms of action, metabolic pathways, and long-term health implications associated with exposure to this compound.

Q & A

Basic Research Questions

Q. What analytical methods are most effective for detecting and quantifying 3-epi-Ochratoxin A in complex biological matrices?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) remains the gold standard due to its high sensitivity and specificity. To minimize matrix interference, employ solid-phase extraction (SPE) with molecularly imprinted polymers (MIPs) tailored for ochratoxin analogs. Validate methods using spiked recovery experiments (80–110% recovery rates) and cross-check against certified reference materials . For reproducibility, document chromatographic conditions (e.g., C18 columns, mobile phase: 0.1% formic acid in acetonitrile/water) and ionization parameters (ESI+ mode) .

Q. How does the structural configuration of this compound differ from Ochratoxin A, and what implications does this have for toxicity studies?

  • Methodological Answer : The epimerization at the C3 position alters stereochemistry, which can be confirmed via nuclear magnetic resonance (NMR) or X-ray crystallography. Computational modeling (e.g., density functional theory) can predict binding affinities to proteins like serum albumin, which may explain differences in bioavailability. Compare toxicity using in vitro models (e.g., HepG2 cells) with dose-response assays, ensuring controlled pH and temperature to prevent further epimerization during experiments .

Q. What are the key challenges in synthesizing high-purity this compound for experimental use?

  • Methodological Answer : Epimerization under acidic or basic conditions often yields mixtures. Optimize synthesis via enzymatic catalysis (e.g., lipases) to enhance stereoselectivity. Purify using preparative HPLC with chiral columns, and validate purity (>98%) via UV/Vis and high-resolution MS. Store synthesized compounds in amber vials at -80°C to prevent degradation .

Advanced Research Questions

Q. What experimental conditions favor the epimerization of Ochratoxin A to this compound, and how can this be controlled in longitudinal studies?

  • Methodological Answer : Epimerization is pH- and temperature-dependent. Design experiments to test kinetics under varying conditions (e.g., pH 2–9, 25–37°C) using buffer systems. Monitor conversion rates via time-course LC-MS. To stabilize samples, use lyophilization or chelating agents (e.g., EDTA) to inhibit metal-catalyzed reactions. Include control groups with isotopically labeled analogs to track artifactual epimerization .

Q. How does this compound interact with other mycotoxins (e.g., aflatoxins) in co-exposure scenarios, and what statistical models best capture synergistic effects?

  • Methodological Answer : Use factorial design experiments to assess additive, synergistic, or antagonistic effects. For in vitro models, apply Bliss Independence or Loewe Additivity models to quantify interactions. Measure biomarkers (e.g., oxidative stress markers, cytokine levels) and validate findings using multivariate regression analysis. Ensure replicates (n ≥ 6) to account for biological variability .

Q. What are the limitations of current molecularly imprinted polymers (MIPs) in selectively extracting this compound from multi-toxin contaminated samples?

  • Methodological Answer : Traditional MIPs for Ochratoxin A may lack specificity for the 3-epi isomer due to subtle structural differences. Develop epitope-imprinted polymers targeting the lactone ring or phenylalanine moiety. Validate cross-reactivity using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Report selectivity ratios (e.g., 3-epi-OTA vs. OTA) in supplementary data .

Q. How can in silico approaches improve the prediction of this compound’s metabolic pathways in mammalian systems?

  • Methodological Answer : Use pharmacokinetic software (e.g., GastroPlus, Simcyp) to model absorption, distribution, metabolism, and excretion (ADME). Integrate cytochrome P450 isoform data and molecular docking simulations to predict metabolites. Validate predictions with in vitro hepatocyte assays and UPLC-QTOF-MS metabolite profiling .

Q. Key Considerations for Experimental Design

  • Reproducibility : Document all protocols in supplementary materials, including raw data and instrument calibration curves .
  • Ethical Compliance : For in vivo studies, adhere to institutional guidelines for toxin dosing and humane endpoints .
  • Data Contradictions : Address discrepancies (e.g., variable epimerization rates) by reporting environmental factors (humidity, light exposure) and statistical power analysis .

Propriétés

IUPAC Name

(2S)-2-[[(3S)-5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO6/c1-10-7-12-14(21)9-13(17(23)16(12)20(27)28-10)18(24)22-15(19(25)26)8-11-5-3-2-4-6-11/h2-6,9-10,15,23H,7-8H2,1H3,(H,22,24)(H,25,26)/t10-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWQKHEORZBHNRI-BONVTDFDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C=C(C(=C2C(=O)O1)O)C(=O)NC(CC3=CC=CC=C3)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC2=C(C=C(C(=C2C(=O)O1)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-epi-Ochratoxin A
3-epi-Ochratoxin A
3-epi-Ochratoxin A
3-epi-Ochratoxin A
3-epi-Ochratoxin A
3-epi-Ochratoxin A

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.